molecular formula C11H16ClN5OS B4378670 5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378670
M. Wt: 301.80 g/mol
InChI Key: HFZYAVZLVVSUJT-UHFFFAOYSA-N
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Description

5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

Uniqueness

What sets 5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of pyrazole and triazole rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5OS/c1-18-6-2-4-17-10(14-15-11(17)19)3-5-16-8-9(12)7-13-16/h7-8H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZYAVZLVVSUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)CCN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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